N-Cycloheptyl-2-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cycloheptyl-2-methylpyridin-3-amine: is an organic compound with the molecular formula C₁₃H₂₀N₂ It features a pyridine ring substituted with a cycloheptyl group at the nitrogen atom and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cycloheptylamine and 2-Methyl-3-Pyridinecarboxaldehyde Condensation
Reactants: Cycloheptylamine and 2-methyl-3-pyridinecarboxaldehyde.
Conditions: The reaction typically occurs in the presence of a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under an inert atmosphere.
Procedure: The aldehyde group of 2-methyl-3-pyridinecarboxaldehyde reacts with cycloheptylamine to form an imine intermediate, which is subsequently reduced to yield N-Cycloheptyl-2-methylpyridin-3-amine.
-
Reductive Amination
Reactants: 2-Methyl-3-pyridinecarboxaldehyde and cycloheptylamine.
Conditions: Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Procedure: The aldehyde and amine react to form an imine, which is then reduced to the desired amine using hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.
-
Reduction
Reagents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Products: Reduction of any imine intermediates formed during synthesis to yield the amine.
-
Substitution
Reagents: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Products: Substitution reactions can introduce various functional groups onto the pyridine ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄).
Scientific Research Applications
Chemistry
Catalysis: N-Cycloheptyl-2-methylpyridin-3-amine can act as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in various organic reactions.
Biology
Enzyme Inhibition: This compound may be studied for its potential to inhibit specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Industry
Material Science: The compound’s unique properties can be exploited in the development of new materials with specific electronic or mechanical characteristics.
Mechanism of Action
The mechanism by which N-Cycloheptyl-2-methylpyridin-3-amine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. It may bind to active sites, altering enzyme activity or receptor signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2-methylpyridin-3-amine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-Cyclooctyl-2-methylpyridin-3-amine: Features a cyclooctyl group, providing a larger ring size compared to the cycloheptyl group.
Uniqueness
N-Cycloheptyl-2-methylpyridin-3-amine is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclooctyl analogs. These differences can influence its reactivity, binding affinity, and overall chemical behavior.
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-cycloheptyl-2-methylpyridin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-11-13(9-6-10-14-11)15-12-7-4-2-3-5-8-12/h6,9-10,12,15H,2-5,7-8H2,1H3 |
InChI Key |
GDGFDVRORQMYCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.